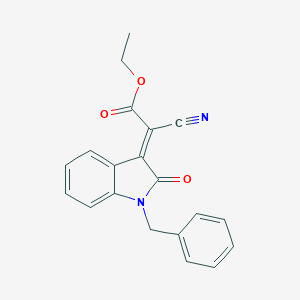
ethyl (1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)(cyano)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl (1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)(cyano)acetate is a complex organic compound that belongs to the family of oxoindoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a cyano group, a benzyl group, and an ethyl ester, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)(cyano)acetate typically involves multi-step organic reactions. One common method includes the condensation of 1-benzyl-2-oxoindoline-3-carbaldehyde with cyanoacetic acid ethyl ester under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through a Knoevenagel condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for further applications .
化学反应分析
Types of Reactions
ethyl (1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)(cyano)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized products depending on the nucleophile employed .
科学研究应用
ethyl (1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)(cyano)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research has indicated its potential use in developing new pharmaceuticals for treating various diseases, including cancer and neurological disorders.
Industry: The compound is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of ethyl (1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)(cyano)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular pathways and targets can vary depending on the specific application and derivative used .
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Benzimidazole derivatives: Compounds with a benzene ring fused to an imidazole ring, showing diverse biological activities.
Oxazole derivatives: Compounds containing an oxazole ring, known for their pharmacological properties.
Uniqueness
ethyl (1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)(cyano)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C20H16N2O3 |
|---|---|
分子量 |
332.4g/mol |
IUPAC 名称 |
ethyl (2E)-2-(1-benzyl-2-oxoindol-3-ylidene)-2-cyanoacetate |
InChI |
InChI=1S/C20H16N2O3/c1-2-25-20(24)16(12-21)18-15-10-6-7-11-17(15)22(19(18)23)13-14-8-4-3-5-9-14/h3-11H,2,13H2,1H3/b18-16+ |
InChI 键 |
ILSBZJQRTQRMSR-FBMGVBCBSA-N |
SMILES |
CCOC(=O)C(=C1C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)C#N |
手性 SMILES |
CCOC(=O)/C(=C/1\C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)/C#N |
规范 SMILES |
CCOC(=O)C(=C1C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B399871.png)
![2-phenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B399872.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B399874.png)
![3-chloro-4-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B399877.png)
![2-Chloro-N-{4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-benzamide](/img/structure/B399880.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-propoxybenzamide](/img/structure/B399884.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B399885.png)
![2-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B399886.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B399887.png)
![3-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B399888.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-ethylbenzamide](/img/structure/B399889.png)
![4-cyano-2-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B399890.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B399891.png)
![2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide](/img/structure/B399894.png)
